1-Isopropyl-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-Isopropyl-5-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are known for their significant roles in various biological and chemical processes. This compound is characterized by its unique structure, which includes an indole ring substituted with isopropyl and methyl groups at specific positions.
Preparation Methods
The synthesis of 1-Isopropyl-5-methyl-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For instance, the reaction of isopropyl methyl ketone with phenylhydrazine in the presence of an acid catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Isopropyl-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole dione to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-Isopropyl-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:
1H-Indole-2,3-dione (Isatin): Similar in structure but lacks the isopropyl and methyl groups.
5-Methyl-1H-indole-2,3-dione: Similar but lacks the isopropyl group.
1-Isopropyl-1H-indole-2,3-dione: Similar but lacks the methyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
620931-09-1 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-7(2)13-10-5-4-8(3)6-9(10)11(14)12(13)15/h4-7H,1-3H3 |
InChI Key |
SYJHSTNDLFUIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)C(C)C |
Origin of Product |
United States |
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